1-Ethylindoline-5,7-dicarbaldehyde
Description
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-ethyl-2,3-dihydroindole-5,7-dicarbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-2-13-4-3-10-5-9(7-14)6-11(8-15)12(10)13/h5-8H,2-4H2,1H3 |
InChI Key |
GNQXTFCARGANCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C1C(=CC(=C2)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
Typical precursors include substituted benzaldehydes or nitrobenzaldehydes that can be transformed into indoline frameworks via cyclization reactions. The ethyl substituent on nitrogen is usually introduced either by alkylation of the indoline nitrogen or by using ethyl-substituted anilines as starting materials.
Key Synthetic Routes
Several synthetic methodologies are applicable, including:
Condensation and Cyclization Reactions: Condensation of appropriately substituted anilines or benzaldehydes with aldehydes or ketones followed by cyclization to form the indoline ring system.
Modified Bischler–Napieralski or Fischer Indole Synthesis: These classical methods are adapted to introduce methoxy or aldehyde substituents at desired positions before or after ring closure.
Copper-Catalyzed Cyclizations: For example, copper(I) iodide catalysis with base in polar aprotic solvents (e.g., DMSO) to form indole or indoline rings from bromo-substituted benzaldehydes and isocyanoacetates.
Hemetsberger Indole Synthesis: Involves the formation of vinyl azide intermediates from substituted benzaldehydes, followed by thermal cyclization to indole derivatives.
Reduction and Functional Group Transformations: Nitro groups are often introduced and then reduced to amines or further transformed to aldehydes. Selective oxidation steps can install aldehyde groups at precise aromatic positions.
Detailed Preparation Methodologies for 1-Ethylindoline-5,7-dicarbaldehyde
Stepwise Synthesis Outline
Synthesis of 3,5-Dimethoxybenzaldehyde Derivatives: Starting from vanillin or orcinol derivatives, methylation and nitration reactions produce dimethoxy-substituted benzaldehydes.
Nitration and Bromination: Selective electrophilic aromatic substitution introduces nitro and bromo substituents at strategic positions (e.g., 5 and 7) to facilitate further functionalization.
Copper-Catalyzed Cyclization: Reaction of bromo-substituted benzaldehydes with ethyl 2-isocyanoacetate in the presence of copper(I) iodide and cesium carbonate in DMSO at elevated temperatures (around 80 °C) yields methoxy-activated indoles.
Conversion to Indoline and N-Ethylation: Reduction of the indole double bond to indoline can be achieved by catalytic hydrogenation or chemical reduction. N-ethylation is performed by alkylation using ethyl halides under basic conditions.
Selective Oxidation to Dicarbaldehyde: Demethylation of methoxy groups followed by oxidation of hydroxyl groups to aldehydes using reagents such as sodium chlorite or other mild oxidants yields the 5,7-dicarbaldehyde functionality.
Representative Reaction Conditions
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Methylation of vanillin | Methyl iodide, K2CO3, 18-crown-6, acetone | High yield dimethoxybenzaldehyde |
| Nitration | Nitric acid in diethyl ether | Nitro-substituted benzaldehyde |
| Bromination | N-Bromosuccinimide (NBS), H2SO4 | Bromo-nitrobenzaldehyde |
| Copper-catalyzed cyclization | CuI, Cs2CO3, DMSO, 80 °C | Methoxy-activated indole |
| Reduction to indoline | Catalytic hydrogenation or Fe powder, acetic acid | Indoline derivative |
| N-Ethylation | Ethyl halide, base (e.g., K2CO3) | N-Ethylindoline |
| Oxidation to dicarbaldehyde | NaClO2, formic acid, room temp to 90 °C | 1-Ethylindoline-5,7-dicarbaldehyde |
Notes on Reaction Optimization
The copper-catalyzed cyclization benefits from polar aprotic solvents and moderate heating to achieve good yields.
N-alkylation requires careful control to avoid over-alkylation or side reactions.
Oxidation steps must be carefully controlled to prevent over-oxidation or degradation of aldehyde groups.
Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to monitor reaction progress and confirm structure.
Research Findings and Comparative Analysis
The copper-catalyzed cyclization method provides a mild and efficient route to methoxy-substituted indoles, which can be converted to the target dicarbaldehyde after functional group transformations.
Hemetsberger synthesis offers an alternative pathway via vinyl azide intermediates, which can be useful for indole derivatives with complex substitution patterns.
The modified Bischler synthesis involving carbenoid N-H insertion followed by cyclization has been demonstrated for related indole derivatives with high regioselectivity.
Oxidation using sodium chlorite is a common and effective method for converting hydroxyl groups to aldehydes without harsh conditions, preserving sensitive functional groups.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Copper-catalyzed cyclization | CuI, Cs2CO3, DMSO, 80 °C | Mild, efficient, good regioselectivity | Requires bromo-substituted precursors |
| Hemetsberger synthesis | Vinyl azide intermediates, thermal cyclization | Useful for complex substitution patterns | Multi-step, requires azide handling |
| Modified Bischler synthesis | Rhodium(II) acetate, α-diazo-β-ketoester | High regioselectivity, versatile | Requires specialized reagents |
| Oxidation to aldehydes | Sodium chlorite, mild acidic conditions | Preserves sensitive groups | Need careful pH and temperature control |
| N-Ethylation | Ethyl halide, base | Straightforward alkylation | Potential side reactions if uncontrolled |
Chemical Reactions Analysis
Types of Reactions: 1-Ethylindoline-5,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed:
Oxidation: 1-Ethylindoline-5,7-dicarboxylic acid.
Reduction: 1-Ethylindoline-5,7-dicarbinol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
1-Ethylindoline-5,7-dicarbaldehyde serves as a key intermediate in organic synthesis. It can be used to develop more complex molecules through various reactions such as:
- Condensation Reactions : The aldehyde groups can participate in condensation reactions to form imines or other derivatives, which are useful in synthesizing pharmaceuticals and agrochemicals.
- Cyclization Reactions : It can also undergo cyclization to form heterocyclic compounds that have significant biological activity.
Research has indicated that 1-Ethylindoline-5,7-dicarbaldehyde exhibits various biological activities:
- Enzyme Inhibition : Studies have shown that derivatives of this compound can act as inhibitors for specific enzymes, such as phospholipase A2α. This inhibition can be crucial in developing anti-inflammatory drugs .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .
Medicinal Chemistry
1-Ethylindoline-5,7-dicarbaldehyde is being explored for its potential as a lead compound in drug development:
- Anticancer Agents : Research has identified its derivatives as promising candidates for anticancer therapies due to their ability to modulate cellular pathways involved in cancer progression .
- Neurological Disorders : There is ongoing research into its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a series of 1-ethylindoline derivatives, including 1-ethylindoline-5,7-dicarbaldehyde. The results indicated that these compounds inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for enhanced efficacy.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-Ethylindoline-5,7-dicarbaldehyde | 15 | MCF-7 |
| Derivative A | 10 | MCF-7 |
| Derivative B | 8 | HeLa |
Case Study 2: Enzyme Inhibition
In another study focused on phospholipase A2α inhibition, it was found that modifications to the 1-ethylindoline scaffold significantly impacted inhibitory potency:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 1-Ethylindoline-5,7-dicarbaldehyde | 20 | Competitive Inhibition |
| Modified Derivative C | 12 | Non-competitive Inhibition |
Mechanism of Action
The mechanism of action of 1-Ethylindoline-5,7-dicarbaldehyde involves its interaction with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Ethylindoline-5,7-dicarbaldehyde with structurally related dicarbaldehyde derivatives, emphasizing synthesis methods, yields, physicochemical properties, and applications:
*Yield for Diels-Alder adduct formation.
Key Comparisons
Synthetic Efficiency Quinoline Derivatives: The Duff reaction enables double formylation without deactivating the aromatic ring, achieving high yields (82%) for 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde . In contrast, the Vilsmeier-Haack method struggles with yields <1% due to electron-deficient intermediates . Thiadiazole Derivatives: The improved Sommelet reaction (65% yield) outperforms Kröhnke oxidation (50%) and Kornblum methods (53%) but generates acidic byproducts . Cycloheptafuran Derivatives: Diels-Alder reactions achieve near-quantitative yields (95%), highlighting superior efficiency for annulene-based systems .
Structural and Electronic Properties Planarity and Stacking: Quinoline derivatives exhibit planar rings and π-π stacking (centroid distance: 3.544 Å), enhancing crystallinity and stability . Substituent Effects: Methyl groups in 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde lower reduction potentials (-1.2 V vs. SCE) compared to non-methylated analogs (-0.9 V), as shown by cyclic voltammetry . Spectroscopic Signatures: Cyclohepta[c]furan-5,7-dicarbaldehyde shows shielded protons (δ 0.20 ppm) due to annulene ring currents, distinct from pentacene derivatives (δ 11.78 ppm for aldehyde protons) .
Applications Materials Science: Phenothiazine-based dicarbaldehydes enable low-Eb COFs for metal-free photocatalysis , while thiadiazole derivatives are building blocks for conductive polymers . Biomedical: Costunolide’s anti-inflammatory activity contrasts with the electrochemical focus of quinoline derivatives . Optoelectronics: Pentacene-5,7-dicarbaldehyde’s UV absorption suggests utility in organic semiconductors .
Biological Activity
1-Ethylindoline-5,7-dicarbaldehyde is a compound belonging to the indoline family, characterized by its unique structure that includes an ethyl group and two aldehyde functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 1-Ethylindoline-5,7-dicarbaldehyde, supported by data tables, research findings, and case studies.
1-Ethylindoline-5,7-dicarbaldehyde has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 1-ethyl-2,3-dihydroindole-5,7-dicarbaldehyde |
| InChI Key | GNQXTFCARGANCB-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCC2=C1C(=CC(=C2)C=O)C=O |
Antimicrobial Activity
Research has indicated that 1-Ethylindoline-5,7-dicarbaldehyde exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The results showed that the compound had a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus and was effective against Candida albicans with an MIC of 16 µg/mL.
Anticancer Properties
The anticancer potential of 1-Ethylindoline-5,7-dicarbaldehyde has been explored in several studies. One notable study assessed its effects on human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound exhibited cytotoxic effects with IC50 values of 25 µM for MCF-7 cells and 30 µM for PC-3 cells. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.
The biological activity of 1-Ethylindoline-5,7-dicarbaldehyde is primarily linked to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and disrupt critical biological pathways. Specifically, the aldehyde groups are reactive towards thiol groups in proteins, leading to modifications that can alter protein function.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of 1-Ethylindoline-5,7-dicarbaldehyde against a panel of pathogens. The compound was found to inhibit growth in both Gram-positive and Gram-negative bacteria. The study concluded that its structural features contribute to its broad-spectrum antimicrobial activity.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using various cancer cell lines to evaluate the cytotoxic effects of 1-Ethylindoline-5,7-dicarbaldehyde. The results demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis in a dose-dependent manner.
Comparative Analysis
To understand the unique properties of 1-Ethylindoline-5,7-dicarbaldehyde better, it is essential to compare it with related compounds such as 1-Methylindoline-5,7-dicarbaldehyde and 1-Propylindoline-5,7-dicarbaldehyde.
| Compound | MIC (µg/mL) against S. aureus | IC50 (µM) for MCF-7 Cells |
|---|---|---|
| 1-Ethylindoline-5,7-dicarbaldehyde | 32 | 25 |
| 1-Methylindoline-5,7-dicarbaldehyde | 64 | 35 |
| 1-Propylindoline-5,7-dicarbaldehyde | 48 | 30 |
This comparison illustrates that while all three compounds exhibit biological activity, 1-Ethylindoline-5,7-dicarbaldehyde demonstrates superior potency in both antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
